molecular formula C17H17ClN2O3S B10869744 2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide

2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide

Cat. No.: B10869744
M. Wt: 364.8 g/mol
InChI Key: HJNVLZDJCUBBDA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide is a complex organic compound that features a chlorinated amide group attached to an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of an appropriate amide precursor using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions . The phenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain proteins, potentially inhibiting their activity. The indole ring system may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)benzamide
  • 2-Chloro-N-(2,2,2-trichloro-1-(phenylsulfonyl)ethyl)benzamide

Uniqueness

2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide is unique due to the presence of the indole ring system, which is not found in the similar compounds listed above. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2,3-dihydroindol-6-yl]-2-chloropropanamide

InChI

InChI=1S/C17H17ClN2O3S/c1-12(18)17(21)19-14-8-7-13-9-10-20(16(13)11-14)24(22,23)15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3,(H,19,21)

InChI Key

HJNVLZDJCUBBDA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(CCN2S(=O)(=O)C3=CC=CC=C3)C=C1)Cl

Origin of Product

United States

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